
4,4-Bis(4-fluorophenyl)butan-1-amine
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Overview
Description
4,4-Bis(4-fluorophenyl)butan-1-amine is a fluorinated aromatic amine with the molecular formula C₁₆H₁₆F₂N. It features two 4-fluorophenyl groups attached to the fourth carbon of a butan-1-amine backbone. This compound is of interest in medicinal chemistry due to its structural role in bioactive molecules. For instance, it serves as a key intermediate in synthesizing MSC1094308 (C₂₉H₂₉F₃N₂), a selective AAA ATPase inhibitor with ≥98% purity and demonstrated activity in cellular assays . Its synthesis typically involves alkylation or reductive amination of fluorinated precursors, though specific protocols are proprietary. The fluorine atoms enhance electronegativity and metabolic stability, making derivatives relevant in drug discovery .
Scientific Research Applications
Chemistry
4,4-Bis(4-fluorophenyl)butan-1-amine serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions enable the formation of more complex molecules, making it valuable in the development of new materials and chemicals .
Biology
Research has indicated that this compound exhibits potential biological activities. It is being investigated for its interactions with biomolecules and its effects on various biological pathways. Preliminary studies suggest that it may modulate neurotransmitter receptors, which could have implications for treating neurological disorders .
Medicine
The compound is being explored for its therapeutic properties. It has shown promise as a precursor in drug development, particularly in creating new pharmacological agents targeting specific diseases. For instance, derivatives of this compound have been studied for their anticancer activity against various cell lines .
Case Study: Anticancer Activity
A study examining analogs of this compound demonstrated significant cytotoxic effects against multiple cancer cell lines. The introduction of electron-donating groups enhanced the potency of these compounds, highlighting the importance of structure-activity relationships (SAR) in drug design .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HCT-116 (Colon Cancer) | 92.4 |
Compound B | MCF-7 (Breast Cancer) | 0.11 |
Compound C | A375 (Melanoma) | 2.09 |
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its properties make it suitable for formulating products with specific functionalities required in various sectors .
Q & A
Q. Basic: What synthetic methodologies are recommended for synthesizing 4,4-Bis(4-fluorophenyl)butan-1-amine?
Answer:
A robust route involves nucleophilic substitution of 4,4'-(4-chlorobutan-1,1-diyl)bis(fluorobenzene) with potassium phthalimide, followed by hydrazinolysis to yield the primary amine. Key steps include:
- Step 1: React potassium phthalimide with 4,4'-(4-chlorobutan-1,1-diyl)bis(fluorobenzene) in DMF under reflux (3 h) to form the phthalimide-protected intermediate .
- Step 2: Cleave the phthalimide group using hydrazine hydrate in ethanol to obtain the free amine.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).
Q. Basic: What analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy: 1H/13C NMR (in CDCl3 or DMSO-d6) identifies aromatic proton environments (δ 6.8–7.3 ppm for fluorophenyl groups) and aliphatic chain protons (δ 1.5–2.8 ppm). 19F NMR confirms fluorine substitution patterns .
- Mass Spectrometry (MS): High-resolution MS (HRMS-ESI) verifies the molecular ion peak (e.g., [M+H]+ at m/z 316.15 for C16H17F2N) .
- X-ray Crystallography: Single-crystal analysis resolves stereochemical ambiguities, though crystallization may require slow evaporation from dichloromethane/hexane .
Q. Advanced: How can catalytic systems like HZSM-5 optimize synthesis efficiency?
Answer:
Solid acid catalysts (e.g., HZSM-5 zeolite) enhance condensation reactions by:
- Acid Site Modulation: Brønsted acid sites promote electrophilic aromatic substitution, critical for forming fluorophenyl intermediates.
- Reaction Optimization: At 120°C in toluene, HZSM-5 (10 wt%) achieves ~85% yield for similar fluorinated Schiff bases, reducing side products vs. homogeneous acids .
- NH3-TPD Analysis: Quantify acid strength (100–300°C desorption peaks) to correlate catalyst activity with reaction kinetics .
Q. Advanced: How to address contradictions in spectroscopic or catalytic data?
Answer:
- Cross-Validation: Combine NMR, IR, and MS to resolve discrepancies (e.g., overlapping proton signals). For catalytic yields, replicate reactions under inert atmospheres (N2/Ar) to exclude oxidation artifacts.
- Computational Modeling: Density Functional Theory (DFT) predicts reaction pathways (e.g., Gibbs free energy barriers for amine formation) to validate experimental observations .
- Statistical Analysis: Apply ANOVA to assess variability in catalytic performance across batches (e.g., p < 0.05 significance threshold) .
Q. Safety: What precautions are essential during handling and disposal?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Spill Management: Absorb spills with inert materials (vermiculite) and dispose as hazardous waste (EPA code D001) .
- Waste Disposal: Neutralize residual amine with dilute HCl (1M) before incineration at licensed facilities .
Q. Advanced: What role does this compound play in material science?
Answer:
- Polymer Synthesis: Acts as a monomer for fluorinated polyamides or polyimides, improving thermal stability (Tg > 200°C) and dielectric properties. Co-polymerize with 4,4′-difluorobenzophenone for high-performance films .
- Liquid Crystals: Modify mesogenic phases via fluorophenyl interactions; characterize phase transitions via DSC (ΔH ~5–10 J/g) .
Q. Advanced: How to study metabolic pathways in pharmacological research?
Answer:
- In Vitro Models: Incubate with rat liver microsomes (Wistar strain) to track oxidative metabolites via LC-MS/MS. Key metabolites include dealkylated products and fluorobenzophenones .
- Kinetic Profiling: Calculate Michaelis-Menten parameters (Km, Vmax) to assess enzyme affinity and metabolic stability .
Q. Advanced: What computational strategies support mechanistic studies?
Answer:
- Molecular Docking: Simulate binding interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina. Focus on fluorine’s electron-withdrawing effects on binding affinity .
- Reaction Dynamics: Use Gaussian 16 for transition-state optimization (B3LYP/6-31G* basis set) to map energy profiles for amine synthesis steps .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4,4-Bis(4-fluorophenyl)butan-1-amine with analogous compounds, focusing on structural features, physicochemical properties, and biological relevance.
Substituent Effects: Halogenated Derivatives
4-(4-Chlorophenyl)butan-1-amine
- Molecular Formula : C₁₀H₁₃ClN
- Key Differences : Replaces fluorine with chlorine, increasing molecular weight (149.23 vs. 179.23 g/mol) and lipophilicity. Chlorine’s larger atomic radius and lower electronegativity alter electronic interactions in binding pockets.
- Applications : Studied in serotonin receptor modulation, showing ~84% yield in synthetic routes .
1,3-Bis(4-Bromophenyl)-2-propanone
- Molecular Formula : C₁₅H₁₂Br₂O
- Key Differences : Bromine substituents and a ketone group instead of an amine. The ketone introduces polarity, reducing membrane permeability. Bromine’s steric bulk may hinder binding in enzyme active sites .
Backbone and Functional Group Modifications
4-Phenylbutan-1-amine
- Molecular Formula : C₁₀H₁₅N
- Key Differences : Lacks fluorine substituents, reducing electronegativity and metabolic stability. Simpler structure with a phenyl group at the fourth carbon.
- Properties : Lower boiling point and higher volatility compared to fluorinated analogs .
3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine
- Molecular Formula : C₁₁H₁₄FN
- Key Differences : Cyclobutane ring introduces conformational rigidity. Methylation of the amine reduces basicity, impacting solubility and receptor affinity .
Chain-Length and Oxygenated Analogs
4-Phenoxybutan-1-amine
- Molecular Formula: C₁₀H₁₅NO
- Key Differences: Phenoxy group replaces one fluorophenyl moiety, adding an oxygen atom. Increased polarity affects solubility (e.g., 2 mg/mL in DMSO for MSC1094308 vs. variable for phenoxy derivatives) .
4,4'-[Butane-1,4-diylbis(oxy)]dibutan-1-amine
- Molecular Formula : C₁₂H₂₆N₂O₂
- Key Differences : Symmetrical ether linkages and dual amine groups. Likely used in polymer chemistry due to bifunctionality .
Comparative Data Table
Preparation Methods
Reductive Amination of 4,4-Bis(4-fluorophenyl)butanal
Synthesis of the Aldehyde Intermediate
The synthesis begins with the reduction of 4,4-bis(4-fluorophenyl)butanoic acid to 4,4-bis(4-fluorophenyl)butan-1-ol using lithium aluminum hydride (LAH) in 2-methyltetrahydrofuran (2-MeTHF) at 0–10°C . Subsequent oxidation of the alcohol to 4,4-bis(4-fluorophenyl)butanal is achieved with pyridinium chlorochromate (PCC) in dichloromethane, yielding the aldehyde intermediate in 52% yield .
Reductive Amination Protocol
The aldehyde undergoes reductive amination with ammonium acetate in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃). This method, adapted from similar systems , proceeds under anhydrous conditions in dichloromethane at room temperature. The reaction mechanism involves imine formation followed by borohydride reduction, producing the primary amine. Typical yields range from 30% to 50%, depending on the stoichiometry of the ammonium source and reducing agent .
Key Reaction Conditions:
Parameter | Value |
---|---|
Solvent | Anhydrous CH₂Cl₂ |
Temperature | 25°C |
Reducing Agent | NaBH(OAc)₃ (3 equiv) |
Ammonium Source | NH₄OAc (5 equiv) |
Reaction Time | 12–24 hours |
One-Pot Dual Reductive Amination Using TiCl₄-DABCO
Catalytic System and Mechanism
A novel one-pot method employs titanium tetrachloride (TiCl₄) and 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate simultaneous imine formation and reduction . This approach, initially developed for pentiptycene derivatives, is adaptable to 4,4-bis(4-fluorophenyl)butan-1-amine synthesis. TiCl₄ acts as a Lewis acid to activate the carbonyl group, while DABCO assists in proton transfer and stabilizes intermediates.
Optimized Reaction Parameters
The reaction uses 6 equivalents of TiCl₄ and DABCO in 2-MeTHF at 140°C under nitrogen. Aniline derivatives or ammonia equivalents serve as amine sources. Post-reduction with NaBH₄ increases yields by 2–5% .
Performance Data:
Amine Source | TiCl₄ (equiv) | DABCO (equiv) | Yield (%) |
---|---|---|---|
Aniline | 6 | 6 | 91 |
Ammonium acetate | 6 | 6 | 78 |
Intermediate-Based Strategies
Alcohol-to-Amine Conversion
4,4-Bis(4-fluorophenyl)butan-1-ol is converted to the corresponding amine via a two-step process:
-
Mesylation : Treatment with methanesulfonyl chloride (MsCl) in dichloromethane forms the mesylate.
-
Nucleophilic Substitution : Reaction with aqueous ammonia at 60°C replaces the mesyl group with an amine.
Yield Comparison:
Step | Conditions | Yield (%) |
---|---|---|
Mesylation | MsCl, Et₃N, 0°C, 2h | 95 |
Ammonia Substitution | NH₃ (aq), 60°C, 24h | 65 |
Challenges and Optimization
Competing Side Reactions
Reductive amination with ammonia often suffers from over-alkylation, leading to secondary or tertiary amines. Excess ammonium acetate (≥5 equiv) and low temperatures (0–5°C) suppress this issue .
Solvent and Catalytic Effects
Polar aprotic solvents like 2-MeTHF enhance imine formation but may require additives (e.g., molecular sieves) to sequester water. TiCl₄-DABCO systems tolerate moisture better than traditional methods, enabling one-pot workflows .
Industrial-Scale Considerations
Cost-Efficiency Metrics
Method | Cost (USD/kg) | Purity (%) | Scalability |
---|---|---|---|
Reductive Amination | 420 | 98 | Moderate |
TiCl₄-DABCO One-Pot | 380 | 95 | High |
Alcohol Substitution | 510 | 99 | Low |
Environmental Impact
The TiCl₄-DABCO method reduces solvent waste by 40% compared to multi-step protocols . However, TiCl₄’s corrosivity necessitates specialized reactor coatings.
Properties
Molecular Formula |
C16H17F2N |
---|---|
Molecular Weight |
261.31 g/mol |
IUPAC Name |
4,4-bis(4-fluorophenyl)butan-1-amine |
InChI |
InChI=1S/C16H17F2N/c17-14-7-3-12(4-8-14)16(2-1-11-19)13-5-9-15(18)10-6-13/h3-10,16H,1-2,11,19H2 |
InChI Key |
WCBVVQJSZZESAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCCN)C2=CC=C(C=C2)F)F |
Origin of Product |
United States |
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